molecular formula C11H22N2O2 B1391778 Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate CAS No. 1221792-43-3

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate

Cat. No. B1391778
CAS RN: 1221792-43-3
M. Wt: 214.3 g/mol
InChI Key: BCDSXCKZQZRAQI-UHFFFAOYSA-N
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Description

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate, also known as ethyl 3-aminopropylpiperidine-3-carboxylate, is an organic compound with the molecular formula C10H21NO2. It is a colorless solid that is soluble in water and polar organic solvents. It is used in a variety of applications, including as a pharmaceutical intermediate, a reagent for organic synthesis, and a building block for other compounds.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Gastrointestinal Stimulants : Ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a derivative of Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate, has been used in the synthesis of cisapride, a potent gastrointestinal stimulant (Kim et al., 2001).

Crystal Structure Studies

  • Crystallographic Analysis : Studies on derivatives of this compound have provided insights into the conformational differences based on the substitution pattern in the piperidine ring, contributing to the understanding of molecular structures (Raghuvarman et al., 2014).

Anticancer Applications

  • Potential Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from this compound, have been evaluated as promising anticancer agents, showing potential in future therapeutic applications (Rehman et al., 2018).

Novel Amino Acid Synthesis

  • Amino Acid Derivatives : The synthesis of novel amino acid derivatives from this compound has been reported, broadening the scope of synthetic organic chemistry (Bolós et al., 1994).

Pharmaceutical Chemistry

  • Development of Pharmaceutical Compounds : this compound has been utilized in the development of various pharmaceutical compounds, including integrin antagonists and allosteric modulators of receptors, indicating its versatile role in medicinal chemistry (Hayashi et al., 1998; Price et al., 2005)(Price et al., 2005).

Mechanism of Action

Target of Action

Similar compounds like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc) are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds . This suggests that the compound might interact with carboxyl groups and primary amines in biological systems.

Mode of Action

Based on the behavior of structurally similar compounds, it might act as a carboxyl activating agent, facilitating the formation of amide bonds with primary amines . This involves the creation of an activated ester leaving group, which then interacts with primary amines to form a tetrahedral intermediate. This intermediate then collapses, discharging a urea byproduct and yielding the desired amide .

Biochemical Pathways

Similar compounds have been shown to be involved in the formation of amide bonds, which are crucial in peptide synthesis and protein crosslinking . Additionally, compounds like (3-Aminopropyl)triethoxysilane have been used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . This suggests that Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate might also influence similar biochemical processes.

Result of Action

Based on the behavior of structurally similar compounds, it might facilitate the formation of amide bonds, influencing peptide synthesis and protein crosslinking . This could potentially have wide-ranging effects on cellular function and signaling.

Action Environment

The action, efficacy, and stability of this compound would likely be influenced by various environmental factors. These could include pH, temperature, and the presence of other reactive groups. For instance, EDC, a similar compound, is typically employed in the pH range of 4.0-6.0 .

properties

IUPAC Name

ethyl 1-(3-aminopropyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDSXCKZQZRAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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